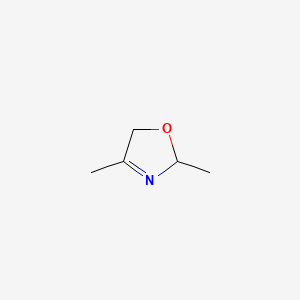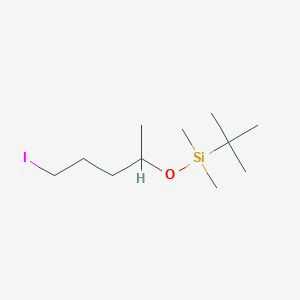
N-(2-Oxotetrahydro-3-furyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxotetrahydro-3-furyl)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinic acid with a suitable amine under specific conditions. One common method involves the use of nitrilase enzymes, which catalyze the conversion of nitriles to amides. For example, the nitrilase from Acidovorax facilis 72W has been shown to efficiently produce picolinamide from 2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using optimized strains of nitrilase-producing bacteria. These processes are designed to maximize yield and minimize by-products, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxotetrahydro-3-furyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxotetrahydro-3-furyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Oxotetrahydro-3-furyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the lipid-transfer protein Sec14p, which is involved in lipid metabolism . This inhibition can lead to antifungal effects, making the compound a potential candidate for antifungal drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Oxotetrahydro-3-furyl)picolinamide include:
Nicotinamide: An isomer of picolinamide with similar biological activities.
Isonicotinamide: Another isomer with distinct properties and applications.
Picolinic acid: The parent compound from which picolinamides are derived.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
77694-37-2 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
N-(2-oxooxolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c13-9(7-3-1-2-5-11-7)12-8-4-6-15-10(8)14/h1-3,5,8H,4,6H2,(H,12,13) |
InChI-Schlüssel |
RRPCHNPPWVCVCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1NC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)

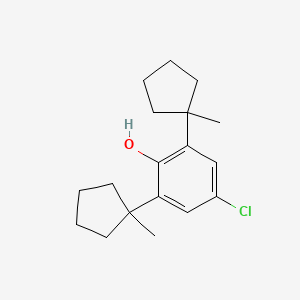

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

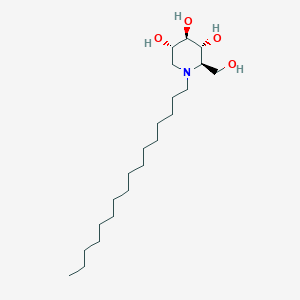
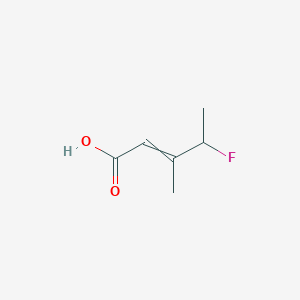
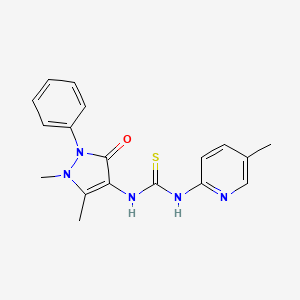
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
